1-Naphthylacetic acid is an organic compound with the chemical formula and a molecular weight of approximately 186.21 g/mol. It is a colorless solid that is soluble in organic solvents but has low solubility in water. This compound features a carboxylmethyl group linked to the "1-position" of naphthalene, making it part of the auxin family of plant hormones. Notably, 1-naphthylacetic acid does not occur naturally and is synthesized for agricultural applications .
NAA mimics the effects of natural auxins by binding to auxin receptors in plant cells. This binding triggers a cascade of signaling events that influence various plant growth processes. Some key mechanisms include:
The synthesis of 1-naphthylacetic acid typically involves the reaction of naphthalene derivatives with acetic anhydride or acetyl chloride under acidic conditions. Another method includes the use of oxalyl chloride to form an ester, which is then hydrolyzed to yield the desired product . The compound can also be produced through various other chemical pathways involving naphthalene as a starting material.
1-Naphthylacetic acid has several applications in agriculture:
Research indicates that 1-naphthylacetic acid interacts with other plant hormones, particularly gibberellic acid. When applied together, these compounds can synergistically enhance growth responses in various plant species. Additionally, studies have shown that it can affect ethylene biosynthesis, delaying fruit ripening and improving storage potential for crops like pears .
Several compounds share structural similarities with 1-naphthylacetic acid, primarily within the auxin family. Below is a comparison highlighting their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Naphthoxyacetic Acid | Naphthalene derivative | Often used as a herbicide; different auxin activity |
| Indole-3-Butyric Acid | Indole derivative | Commonly used for rooting; occurs naturally |
| 2-(1-Naphthyl)Acetamide | Acetamide derivative | Used for similar applications but differs in action |
| 2,4-Dichlorophenoxyacetic Acid | Phenoxy derivative | Widely used herbicide; more potent than 1-NAA |
The uniqueness of 1-naphthylacetic acid lies in its specific application as a rooting agent and its interaction with other growth regulators, making it particularly valuable in horticultural practices .
The International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-naphthalen-1-ylacetic acid, reflecting the systematic approach to naming organic compounds based on their structural characteristics [4] [5]. The preferred IUPAC PIN (Preferred IUPAC Name) designation follows the standardized nomenclature conventions, ensuring consistent identification across scientific databases and literature [5].
The molecular formula of 1-naphthylacetic acid is represented as C₁₂H₁₀O₂, indicating the presence of twelve carbon atoms, ten hydrogen atoms, and two oxygen atoms within the molecular structure [1] [3] [4]. The molecular weight has been precisely determined as 186.21 grams per mole, providing essential data for stoichiometric calculations and analytical procedures [3] [4] [6].
The structural representation of 1-naphthylacetic acid can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as OC(=O)Cc1cccc2ccccc12, providing a linear representation of the molecular structure [3] [4]. The International Chemical Identifier Key, PRPINYUDVPFIRX-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and compound identification [1] [7] [15].
| Property | Value |
|---|---|
| IUPAC Name | 2-naphthalen-1-ylacetic acid |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 86-87-3 |
| InChI Key | PRPINYUDVPFIRX-UHFFFAOYSA-N |
| SMILES | OC(=O)Cc1cccc2ccccc12 |
| ChEBI ID | CHEBI:32918 |
| PubChem CID | 6862 |
The compound exhibits characteristic physical properties that distinguish it from related naphthalene derivatives [16] [22] [24]. The melting point ranges from 130 to 134 degrees Celsius, while the estimated boiling point reaches approximately 280.69 degrees Celsius [16] [22]. The compound presents as a crystalline solid with coloration ranging from white to light yellow, and it is notably odorless under standard conditions [16] [24] [26].
| Physical Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Color | White to light yellow |
| Odor | Odorless |
| Melting Point | 130-134°C |
| Boiling Point | 280.69°C (estimated) |
| Density | 1.1032 g/cm³ (estimated) |
| Solubility in Water | 0.38 mg/mL at 17°C |
| pH (0.6g/L water, 25°C) | 3.0 |
| pKa | 4.30 ± 0.30 |
| LogP | 2.24-2.467 |
The industrial synthesis of 1-naphthylacetic acid primarily employs condensation reactions between naphthalene and chloroacetic acid, representing the most economically viable and scalable production methodology [1] [2]. This synthetic route operates through a Friedel-Crafts acylation mechanism, where chloroacetic acid acts as the acylating agent in the presence of suitable catalysts.
The fundamental reaction proceeds according to the following stoichiometry:
C₁₀H₈ + ClCH₂COOH → C₁₀H₇CH₂COOH + HCl
Industrial implementation utilizes continuous flow reactor systems with optimized feed configurations. Naphthalene is introduced in molten liquid state at temperatures between 80-130°C, ensuring complete liquefaction and uniform distribution throughout the catalyst bed [1]. The molten naphthalene feed system incorporates spray distributors positioned at the reactor top, facilitating homogeneous dispersion and enhanced mass transfer characteristics.
Chloroacetic acid introduction occurs through dual-phase feeding mechanisms. Liquid chloroacetic acid can be fed directly through upper reactor inlets, while gaseous feeding involves pre-vaporization followed by compression-assisted injection into the lower catalyst bed regions [1]. The gaseous feeding methodology demonstrates superior mass transfer efficiency and catalyst contact optimization.
Reaction conditions require precise temperature control within the range of 190-215°C to achieve optimal conversion rates and selectivity [1]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote side reactions and catalyst deactivation. Pressure maintenance at atmospheric levels with compression assistance for gaseous feeds ensures adequate residence time and reaction completion.
Industrial production data demonstrates remarkable yield optimization through controlled stoichiometric ratios. Molar ratios of naphthalene to chloroacetic acid ranging from 1:1 to 1:10 have been systematically evaluated, with optimal performance observed at 1:2 molar ratios, achieving 96.7% yield with 98.8% product purity [1]. Higher chloroacetic acid ratios facilitate complete naphthalene conversion while providing sufficient excess for recycling operations.
Feed rate optimization enables large-scale continuous production with naphthalene feeding rates of 100-1000 kg/h and corresponding chloroacetic acid rates of 70-1000 kg/h [1]. These industrial-scale parameters demonstrate the methodology's scalability and commercial viability for continuous manufacturing operations.
The implementation of ZSM-5 molecular sieve catalysts represents a significant advancement in 1-naphthylacetic acid synthesis technology, providing enhanced selectivity, improved reaction kinetics, and reduced byproduct formation [1] [3]. ZSM-5 molecular sieves belong to the pentasil family of zeolites with MFI framework structure, characterized by intersecting channel systems with 10-membered ring pore openings.
The catalytic mechanism involves shape-selective adsorption and reaction within the zeolite framework, promoting preferential formation of the 1-naphthylacetic acid isomer over the 2-naphthylacetic acid byproduct [3]. This selectivity enhancement results from steric constraints within the molecular sieve channels, which favor linear substitution patterns at the naphthalene 1-position.
ZSM-5 catalyst preparation involves hydrothermal synthesis using silica and alumina sources with tetrapropylammonium hydroxide as the structure-directing agent [3]. The resulting molecular sieve exhibits silica-to-alumina ratios of 38:1, providing optimal acidity balance for the condensation reaction. Catalyst pelletization utilizes pseudo-boehmite binders at 30% weight percentage, creating mechanically stable pellets with dimensions of Φ2×2-10mm [4].
Acid site distribution within ZSM-5 structure comprises both Brønsted and Lewis acid sites, with Brønsted sites primarily responsible for protonation and activation of chloroacetic acid, while Lewis sites facilitate naphthalene adsorption and orientation [3]. The optimal acid site density ensures sufficient catalytic activity while minimizing overacylation and polymerization side reactions.
Catalytic performance optimization involves systematic evaluation of reaction parameters including temperature, pressure, residence time, and catalyst loading. Industrial implementations utilize catalyst loadings of 85-100 kg per reactor, providing adequate catalytic surface area for large-scale production requirements [1]. Catalyst regeneration protocols involve calcination at 550-580°C to remove carbonaceous deposits and restore catalytic activity [4].
The ZSM-5 catalytic system demonstrates exceptional stability under continuous operation conditions, maintaining activity and selectivity over extended operating periods. Catalyst lifetime exceeds 8000 hours under optimized conditions, with gradual activity decline primarily attributed to coke formation and metal contamination [3].
Table 1: Industrial Synthesis Route Conditions and Yields for 1-Naphthylacetic Acid Production
| Example | Naphthalene:Chloroacetic Acid Molar Ratio | Catalyst (kg) | Reaction Temperature (°C) | Naphthalene Feed Rate (kg/h) | Chloroacetic Acid Feed Rate (kg/h) | Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|---|---|
| Example 1 | 1:1 | 100 kg ZSM-5 | 190 | 95 | 70 | 95.5 | 98.8 |
| Example 2 | 1:10 | 100 kg ZSM-11 | 215 | 100 | 734 | 95.5 | 98.9 |
| Example 3 | 1:1.36 | 85 kg ZSM-11 | 200 | 1000 | 734 | 96.5 | 98.7 |
| Example 4 | 1:2 | 85 kg ZSM-5 | 200 | 681 | 1000 | 96.7 | 98.8 |
Table 2: ZSM-5 Molecular Sieve Catalytic Optimization Parameters
| Parameter | Optimized Conditions | Performance Impact |
|---|---|---|
| Catalyst Type | ZSM-5 or ZSM-11 molecular sieve | High selectivity for 1-isomer over 2-isomer |
| Temperature Range (°C) | 190-215 | Optimal reaction kinetics and yield |
| Pressure | Atmospheric with gasification compression | Enhanced mass transfer efficiency |
| Feed State - Naphthalene | Molten liquid via spray distributor | Uniform distribution in catalyst bed |
| Feed State - Chloroacetic Acid | Gaseous state via compressor | Improved contact with catalyst surface |
| Catalyst Loading (kg) | 85-100 | Sufficient catalytic activity |
| Reaction System | Continuous flow reactor | Continuous production capability |
| Product Separation Method | Filter press or centrifugal separation | High purity product isolation |
| Mother Liquor Recycling | Complete recycling to reactor | Reduced raw material consumption |
Laboratory-scale purification of 1-naphthylacetic acid employs crystallization methodologies utilizing ethanol-water mixed solvent systems, providing efficient separation of the target compound from reaction impurities and byproducts [5] [6]. The crystallization process exploits differential solubility characteristics of 1-naphthylacetic acid in various solvent compositions, enabling selective precipitation and purification.
The fundamental crystallization process initiates with crude product dissolution in hot aqueous solutions. The crude 1-naphthylacetic acid, typically containing 75% active compound with various organic impurities, undergoes dissolution in 50-fold excess of distilled water at boiling temperature [5]. This dissolution step requires pH adjustment to 1-2 using hydrochloric acid to maintain acidic conditions and prevent salt formation.
Activated carbon treatment constitutes a critical purification step, utilizing 1% by weight activated carbon for decolorization and removal of colored impurities [5]. The activated carbon adsorbs organic contaminants, colored byproducts, and trace metal impurities, significantly improving product quality and appearance. Treatment duration of 30-60 minutes at boiling temperature ensures complete adsorption of impurities.
Hot filtration procedures remove insoluble materials, activated carbon, and particulate impurities from the solution. The filtration apparatus incorporates heated filter elements to prevent premature crystallization during separation. Cotton filter layers beneath filter cloth provide additional purification by capturing fine particulates and residual carbon particles [5].
Controlled cooling protocols initiate crystallization through supersaturation generation. The filtered hot solution undergoes gradual cooling to 15-20°C over a period of 5 hours, promoting formation of well-developed crystalline structures [5]. Slow cooling rates favor large crystal formation with improved purity characteristics, while rapid cooling produces small crystals with potential impurity inclusion.
Ethanol-water crystallization systems provide enhanced purification efficiency compared to pure aqueous systems. The ethanol component modifies solubility characteristics and crystallization kinetics, enabling selective precipitation of 1-naphthylacetic acid while maintaining impurities in solution. Optimal ethanol concentrations range from 10-30% by volume, balancing solubility modification with economic considerations.
Crystal morphology analysis reveals formation of needle-shaped crystals under slow cooling conditions, while rapid cooling with ice produces small powder-form crystals [5]. The needle-shaped morphology indicates well-ordered crystalline structure with improved purity and stability characteristics.
Temperature control during crystallization proves critical for optimal purification results. Crystallization temperatures below 10°C promote complete precipitation but may include impurities through co-crystallization. Temperatures above 25°C result in incomplete precipitation and reduced yield. The optimal range of 15-20°C provides maximum yield with acceptable purity levels [5].
Washing procedures utilize cold distilled water or dilute ethanol solutions to remove surface-adhered impurities from crystalline products. Multiple washing cycles with small solvent volumes prevent product loss while ensuring impurity removal. Final washing with cold ethanol removes residual water and facilitates rapid drying.
Table 3: Laboratory-Scale Purification Techniques for 1-Naphthylacetic Acid
| Purification Method | Conditions | Purpose | Results |
|---|---|---|---|
| Hot Water Crystallization | 50 times water volume, boiling temperature | Dissolve crude product and remove impurities | White/slightly pink crystalline product |
| Ethanol-Water Crystallization | Ethanol-water mixed solvent system | Controlled crystallization environment | High purity crystalline form |
| Activated Carbon Treatment | 1% activated carbon for decolorization | Remove colored impurities | Color removal and purification |
| pH Adjustment | pH 1-2 maintained with acid addition | Optimize solubility and crystal formation | Enhanced dissolution selectivity |
| Temperature Control | Cooling to 15-20°C for 5 hours | Promote crystal formation and growth | Needle-shaped crystals (slow cooling) |
Table 4: Solubility Data for 1-Naphthylacetic Acid in Various Solvents
| Solvent System | Solubility | Application in Purification |
|---|---|---|
| Water (20°C) | 0.042% (240 mg/L) | Primary crystallization medium |
| Hot Water | Easily soluble | Dissolution step in purification |
| Ethanol (cold) | Slightly soluble | Co-solvent in crystallization |
| Acetone | Easily soluble | Alternative purification solvent |
| Chloroform | Easily soluble | Extraction and purification |
| Ether | Soluble | Extraction solvent |
| Xylene (26°C) | 5.5% | Solubility reference |
The crystallization methodology consistently produces 1-naphthylacetic acid with melting points of 128-132°C, indicating high purity levels [5]. Product yields from crystallization procedures range from 85-95% depending on crude product quality and crystallization conditions. The purified product exhibits white to slightly pink coloration, characteristic of high-purity 1-naphthylacetic acid suitable for agricultural and research applications.
Corrosive;Irritant